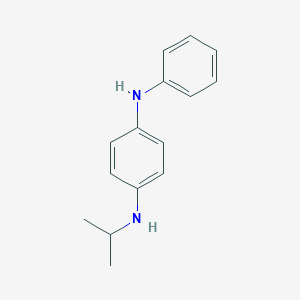

N-Isopropyl-N'-phényl-p-phénylènediamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

SANTOFLEX® IP has a wide range of applications in scientific research and industry:

Mécanisme D'action

Target of Action

N-Isopropyl-N’-phenyl-p-phenylenediamine (IPPD), commonly known as an antiozonant, primarily targets rubber materials . It is used in rubber formulations to prolong the lifespan of rubber products . The compound works by inhibiting the oxidation and decomposition reactions caused by oxygen and light on rubber, thereby enhancing the rubber’s resistance to heat and mechanical stress .

Mode of Action

IPPD operates based on its low ionization energy, which allows it to react with ozone faster than ozone reacts with rubber . This reaction transforms IPPD into the corresponding aminoxyl radical, while the ozone is converted into a hydroperoxyl radical . These species can then be scavenged by other antioxidant polymer stabilizers .

Biochemical Pathways

The primary biochemical pathway affected by IPPD is the oxidation process of rubber. IPPD interrupts this process by reacting with ozone, thus preventing the oxidative degradation of rubber . This action results in the prolongation of the rubber product’s lifespan and the enhancement of its performance under heat and mechanical stress .

Result of Action

The primary result of IPPD’s action is the prevention of oxidative degradation of rubber, leading to an extended lifespan and improved performance of rubber products . Additionally, IPPD is known to be a potent contact allergen , and there is some evidence for uptake via the skin and bioaccumulation of IPPD .

Action Environment

The action of IPPD is influenced by environmental factors such as light and oxygen . IPPD is effective in environments where rubber is exposed to these elements, as it can inhibit the oxidation and decomposition reactions caused by them . Ippd is hydrolytically unstable, with a half-life of 39 hours at environmentally relevant conditions (pH7, 25°C) . Therefore, the stability and efficacy of IPPD can be affected by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

N-Isopropyl-N’-phenyl-p-phenylenediamine acts as an antioxidant, opposing oxidation or inhibiting reactions brought about by dioxygen or peroxides . It also has a role as a Bronsted base, capable of accepting a hydron from a donor .

Cellular Effects

N-Isopropyl-N’-phenyl-p-phenylenediamine is known to be a potent contact allergen . Exposure to this compound can result in dermatitis on the surface of the hands . In concentrations of 1% to 2%, it is used as a stabilizer in rubber, and exposure is possible as a result of contact with finished products .

Molecular Mechanism

The molecular mechanism of N-Isopropyl-N’-phenyl-p-phenylenediamine involves its ability to react with ozone faster than ozone will react with rubber . This reaction converts it to the corresponding aminoxyl radical, with the ozone being converted to a hydroperoxyl radical .

Temporal Effects in Laboratory Settings

N-Isopropyl-N’-phenyl-p-phenylenediamine is hydrolytically unstable with a half-life of 3.9 hours . Over time, it undergoes a process called blooming, where it migrates to the surface of the rubber .

Dosage Effects in Animal Models

In rabbits given intravenous injections of 45 mg/kg body weight, the elimination of N-Isopropyl-N’-phenyl-p-phenylenediamine from the plasma took place rapidly . At the maternally toxic dose of 125 mg/kg body weight and day, it produced skeletal changes such as delayed ossification or semi-bipartite vertebral centra in the foetuses .

Metabolic Pathways

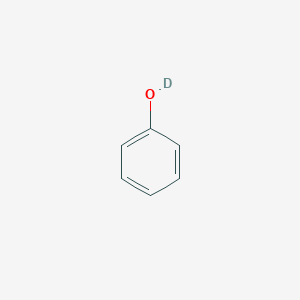

The metabolic pathways of N-Isopropyl-N’-phenyl-p-phenylenediamine involve its conversion to the corresponding aminoxyl radical . The main hydrolysis product is 4-Hydroxydiphenylamine .

Transport and Distribution

N-Isopropyl-N’-phenyl-p-phenylenediamine has an adsorption coefficient of LogKoc = 2.39 - 3.64 . It is transported and distributed within cells and tissues, but it is hydrolytically unstable .

Méthodes De Préparation

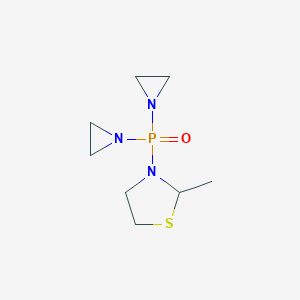

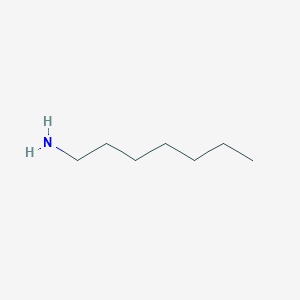

Voies synthétiques et conditions de réaction : La synthèse de SANTOFLEX® IP implique la réaction de l'aniline avec l'acétone en présence d'un catalyseur pour former de la N-isopropylaniline. Cet intermédiaire est ensuite mis à réagir avec du p-nitrochlorobenzène dans des conditions réductrices pour donner de la N-isopropyl-N'-phényl-p-phénylènediamine .

Méthodes de production industrielle : Dans les milieux industriels, la production de SANTOFLEX® IP implique généralement des procédés en lots ou continus à grande échelle. Les conditions de réaction sont soigneusement contrôlées pour optimiser le rendement et la pureté, les températures étant maintenues entre 50 et 100 °C et les pressions allant de la pression atmosphérique à une pression légèrement supérieure .

Types de réactions :

Oxydation : SANTOFLEX® IP subit des réactions d'oxydation, en particulier lorsqu'il est exposé à l'ozone ou à d'autres agents oxydants.

Substitution : SANTOFLEX® IP peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent l'ozone et le peroxyde d'hydrogène.

Substitution : Des nucléophiles forts tels que le méthylate de sodium ou le tert-butylate de potassium sont souvent utilisés.

Principaux produits formés :

Réduction : Formes réduites du composé, bien que celles-ci soient moins fréquemment rencontrées.

Substitution : Dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

SANTOFLEX® IP a un large éventail d'applications dans la recherche scientifique et l'industrie :

Chimie : Utilisé comme stabilisateur et antioxydant dans diverses formulations de polymères.

Biologie : Investigué pour ses effets protecteurs potentiels contre le stress oxydatif dans les systèmes biologiques.

Médecine : Exploré pour ses propriétés antioxydantes dans les formulations pharmaceutiques.

5. Mécanisme d'action

SANTOFLEX® IP exerce ses effets principalement par ses propriétés antioxydantes et antiozonantes. Il piège les radicaux libres et les espèces réactives de l'oxygène, empêchant ainsi les dommages oxydatifs aux composés de caoutchouc. Le composé réagit également avec l'ozone, formant des produits d'oxydation stables qui protègent le matériau sous-jacent de la dégradation . Les cibles moléculaires comprennent les espèces réactives de l'oxygène et l'ozone, avec des voies impliquant le piégeage des radicaux et des réactions d'oxydoréduction .

Composés similaires :

N-(1,3-diméthylbutyl)-N'-phényl-p-phénylènediamine (SANTOFLEX 6PPD) : Offre une meilleure résistance à la fatigue à long terme et une meilleure protection contre l'ozone que SANTOFLEX® IP en raison de sa structure moléculaire spécifique et de sa plus grande solubilité dans le caoutchouc.

N-1,4-diméthylpentyl-N'-phényl-p-phénylènediamine (SANTOFLEX 7PPD) : Activité similaire à celle de SANTOFLEX 6PPD, souvent utilisé dans des mélanges.

Unicité : SANTOFLEX® IP est unique en son genre par son équilibre entre propriétés antioxydantes et antiozonantes, ce qui le rend très efficace dans les applications nécessitant une protection à court et à long terme contre la dégradation oxydative et induite par l'ozone . Son activité supérieure par rapport aux antioxydants à base de quinoléine ou de diphénylamine le distingue encore davantage des autres composés .

Comparaison Avec Des Composés Similaires

N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine (SANTOFLEX 6PPD): Provides better long-term fatigue resistance and ozone protection than SANTOFLEX® IP due to its specific molecular structure and higher rubber solubility.

N-1,4-Dimethylpentyl-N’-phenyl-p-phenylenediamine (SANTOFLEX 7PPD): Similar in activity to SANTOFLEX 6PPD, often used in blends.

Uniqueness: SANTOFLEX® IP is unique in its balance of antioxidant and antiozonant properties, making it highly effective in applications requiring both short-term and long-term protection against oxidative and ozone-induced degradation . Its higher activity compared to quinoline or diphenylamine-based antioxidants further distinguishes it from other compounds .

Propriétés

IUPAC Name |

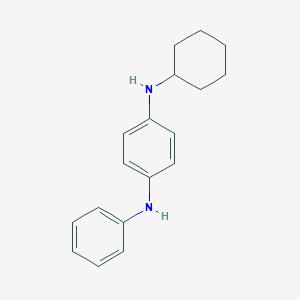

1-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBMGJOQLXMSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025485 | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-isopropyl-n'-phenyl-p-phenylenediamine appears as dark gray to black flakes or brown-black small chip-like solid with an aromatic odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Dark grey to black solid; [Hawley] Brown, grey, or dark purple to black solid; [CHEMINFO], DARK GREY-TO-BLACK FLAKES. | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

322 °F at 1 mmHg (NTP, 1992) | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

303 °F (NTP, 1992) | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in benzene and gasoline; insoluble in water., Insoluble water; soluble in aromatic solvents, Solubility in water: none | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 (NTP, 1992) - Denser than water; will sink, 1.04 @ 25 °C, 1.04 g/cm³ | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00343 mmHg at 194 °F (NTP, 1992), 0.0000711 [mmHg] | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Dark gray to black flakes | |

CAS No. |

101-72-4 | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antioxidant 4010NA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Isopropylamino)diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Isopropylamino)diphenylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYL-N'-PHENYL-1,4-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M7PSL4100 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

162 to 169 °F (NTP, 1992), 75 °C, 72-76 °C | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

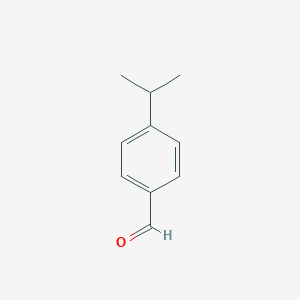

Feasible Synthetic Routes

Q1: How does IPPD enhance the aging resistance of rubber?

A1: IPPD acts as a radical scavenger, effectively interrupting the chain reactions responsible for rubber degradation caused by oxygen and ozone. [, , ] Studies demonstrate that IPPD loaded within halloysite nanotubes, serving as fillers, allows for a sustained release of the antioxidant, providing long-term protection against aging in styrene-butadiene rubber. [, ]

Q2: Does the presence of waxes in rubber formulations affect IPPD's efficacy?

A2: Yes, the presence of waxes in rubber vulcanizates can create a barrier effect, influencing the migration rate of IPPD. [, ] Studies have shown that IPPD migrates slower in vulcanizates containing waxes, particularly those with a high molecular weight distribution. [, ] This barrier effect can impact the long-term performance of IPPD as an antioxidant.

Q3: How does the concentration of IPPD affect its performance in rubber compounds?

A3: The concentration of IPPD plays a crucial role in its effectiveness. In epoxidized natural rubber (ENR 25)-based pressure-sensitive adhesives, adhesion properties improve with IPPD concentration up to a certain point (2 phr), beyond which they decline. [] This suggests an optimal concentration exists for maximizing the benefits of IPPD.

Q4: Are there alternative antioxidants for rubber that offer comparable performance to IPPD?

A4: Researchers are exploring alternative antioxidants to address concerns related to IPPD. One promising option is using a copper complex derived from rice straw black liquor (Cu-LSF). [, ] Studies suggest this green alternative exhibits comparable or even superior antioxidant, hardening, and fluid resistance properties in both EPDM and NBR rubber composites compared to IPPD and other commercial antioxidants. [, ]

Q5: Does IPPD pose any health risks?

A5: IPPD is a known skin sensitizer and can cause allergic contact dermatitis. [, , , , ] Exposure can occur during rubber manufacturing or through contact with products containing IPPD. [, , , , ]

Q6: What are the implications of IPPD's ability to oxidize hemoglobin?

A6: Research indicates that IPPD can rapidly oxidize hemoglobin, leading to the formation of Heinz bodies in red blood cells. [] This raises concerns, particularly for individuals with glucose-6-phosphate dehydrogenase deficiency, as it could potentially induce hemolysis. [] Further research is needed to understand the long-term health implications of IPPD exposure.

Q7: How does the structure of IPPD contribute to its antioxidant activity?

A7: The presence of amine groups in IPPD plays a vital role in its antioxidant mechanism. These amine groups can readily donate hydrogen atoms to free radicals, effectively neutralizing them and halting the oxidation process in rubber. [, , ]

Q8: Have any structural modifications of IPPD been investigated for improved properties?

A8: Researchers are actively exploring modifications to the IPPD structure to enhance its properties. One study focused on synthesizing selenium-containing para-phenylenediamines, aiming to improve their ozone resistance compared to standard IPPD. [] These modified compounds, containing selenium in their side chains, demonstrated a higher reactivity with ozone, suggesting potential for enhanced antidegradant properties. []

Q9: What analytical methods are used to study the migration and degradation of IPPD in rubber?

A9: Several techniques are employed to analyze IPPD's behavior in rubber. Gas chromatography (GC), coupled with mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) are commonly used to identify and quantify IPPD in rubber extracts. [] These methods help researchers understand the migration patterns and degradation products of IPPD over time, providing insights into its long-term effectiveness and potential environmental impact.

Q10: What is the environmental fate of IPPD, and what are the potential ecological risks?

A10: The environmental fate and ecotoxicological effects of IPPD, especially its breakdown products, require further investigation. Research suggests that IPPD can leach from tire dust, potentially contaminating soil and water sources. [] Understanding the long-term impact of IPPD and its degradation products on ecosystems and assessing potential risks to aquatic life and other organisms are crucial areas for future research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,7,11-Tetrathiaspiro[5.5]undecane](/img/structure/B89853.png)

![2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate](/img/structure/B89871.png)

![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)